Superior In Vivo Efficacy: HDP-Mimic C4 vs. PMX519 and Nystatin in a Mouse Model of Oral Candidiasis
In a direct head-to-head comparison using a cortisol-immunosuppressed mouse model of oral candidiasis, C4 achieved a 2.32 log10 reduction in fungal burden (CFU/tongue) versus vehicle-treated animals (P = 0.023), significantly outperforming both the earlier lead compound PMX519 (compound 2), which achieved only a 0.74 log10 reduction (P = 0.016), and the clinical standard nystatin, which achieved a 1.06 log10 reduction [1]. The efficacy of C4 was statistically superior to both PMX519 (P = 0.004) and nystatin (P = 0.03) [1].
| Evidence Dimension | Reduction in C. albicans fungal burden (log10 CFU/tongue) after single topical dose |
|---|---|
| Target Compound Data | 2.32 log10 reduction (P = 0.023 vs. vehicle) |
| Comparator Or Baseline | PMX519 (compound 2): 0.74 log10 reduction; Nystatin: 1.06 log10 reduction |
| Quantified Difference | C4 vs. PMX519: 1.58 additional log10 reduction (~38-fold greater killing); C4 vs. nystatin: 1.26 additional log10 reduction (~18-fold greater killing) |
| Conditions | Cortisol-immunosuppressed mouse oral candidiasis model; single topical administration of 10 mg/mL in Natrosol hydrogel; C. albicans GDH2346; burden measured 24 h post-treatment |
Why This Matters
This is among the strongest in vivo efficacy signals in the HDP-mimetic class, demonstrating that C4 provides a quantifiable and statistically significant advantage over both the earlier chemical lead and the standard-of-care topical antifungal, making it the preferred compound for in vivo proof-of-concept studies in antifungal development.
- [1] Ryan LK, Freeman KB, Masso-Silva JA, et al. Activity of potent and selective host defense peptide mimetics in mouse models of oral candidiasis. Antimicrobial Agents and Chemotherapy. 2014;58(7):3820-3827. doi:10.1128/AAC.02649-13 View Source
